molecular formula C18H12F2N2O4 B12016262 1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid

1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12016262
M. Wt: 358.3 g/mol
InChI Key: IMDODTZJRCDSIQ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a difluorophenyl group, and a dihydrobenzo dioxin moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This step often involves the use of halogenated aromatic compounds and palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Incorporation of the Dihydrobenzo Dioxin Moiety: This can be done through etherification reactions, where phenolic compounds react with appropriate alkylating agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-4-carboxylic acid
  • 1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxamide

Comparison: Compared to similar compounds, 1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid may exhibit unique properties due to the specific positioning of functional groups

Properties

Molecular Formula

C18H12F2N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H12F2N2O4/c19-11-2-3-14(12(20)8-11)22-15(18(23)24)9-13(21-22)10-1-4-16-17(7-10)26-6-5-25-16/h1-4,7-9H,5-6H2,(H,23,24)

InChI Key

IMDODTZJRCDSIQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN(C(=C3)C(=O)O)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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